Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride

Übersicht

Beschreibung

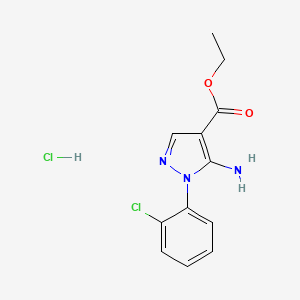

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group attached to a pyrazole ring. It is commonly used in various scientific research applications due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride, in cancer treatment. Pyrazole compounds have shown promise in inhibiting various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.

- Case Study : A study evaluated the anticancer properties of pyrazole derivatives against human cancer cell lines such as HepG2 and MCF-7. Results indicated significant cytotoxic effects with IC50 values ranging from 1.1 µM to 3.3 µM, suggesting strong potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases.

- Findings : In vitro studies have demonstrated that certain pyrazole derivatives exhibit substantial inhibition of inflammatory markers, supporting their use in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

This compound has been explored for its antimicrobial properties against various bacterial strains.

- Research Insights : Studies have shown that pyrazole-based compounds can exhibit varying degrees of antibacterial activity, particularly against Gram-negative bacteria, indicating their potential in developing new antimicrobial agents .

Agricultural Chemistry

The unique properties of pyrazole compounds have led to their exploration in agricultural applications as fungicides and herbicides.

- Application Example : Certain pyrazole derivatives have been patented for their effectiveness in controlling plant pathogens and pests, showcasing their utility in sustainable agriculture .

Polymer Chemistry

Recent advancements have seen pyrazole compounds incorporated into polymer matrices to enhance material properties and introduce antimicrobial functionalities.

- Innovative Development : Research has indicated that grafting pyrazole onto polymers can improve their antibacterial properties, making them suitable for medical and packaging applications .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride include:

- Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate

- 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride, with CAS number 14678-86-5, is a compound that belongs to the pyrazole class of heterocyclic compounds. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Molecular Weight : 265.70 g/mol

- Melting Point : 83-84°C

- Boiling Point : 415.9°C at 760 mmHg

- Density : 1.37 g/cm³

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has shown potential in inhibiting cancer cell proliferation. For example, related compounds have demonstrated antiproliferative activity against various cancer cell lines, including HeLa (human cervical cancer) and SUIT-2 (human pancreatic cancer) cells, with IC₅₀ values indicating effective inhibition of cell growth .

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| SC-236 | HeLa | 0.03 |

| Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | SUIT-2 | Not specified but indicated as effective |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds structurally related to ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate have exhibited significant COX-2 inhibitory activity, with some derivatives showing IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can be attributed to its structural features:

- Amino Group : The presence of the amino group enhances interaction with biological targets.

- Chlorophenyl Moiety : The chlorinated phenyl ring contributes to the lipophilicity and potential binding affinity to target proteins.

- Carboxylate Group : This functional group is essential for solubility and bioavailability.

Studies have shown that modifications in these structural components can lead to variations in biological activity, emphasizing the importance of SAR in drug design .

Case Study: Anticancer Screening

In a recent screening of various pyrazole derivatives, ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate was evaluated alongside other compounds for its anticancer efficacy against multiple cell lines. The results indicated that this compound inhibited cell migration and showed promising results as a selective EGFR tyrosine kinase inhibitor .

In Vivo Studies

In vivo studies involving carrageenan-induced paw edema models have demonstrated that pyrazole derivatives possess anti-inflammatory effects comparable to indomethacin, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13;/h3-7H,2,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNQAWVMMGKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693318 | |

| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253791-51-3 | |

| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.